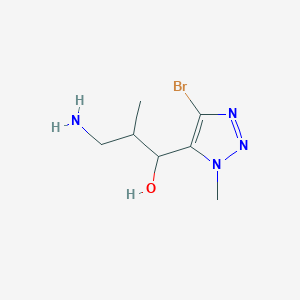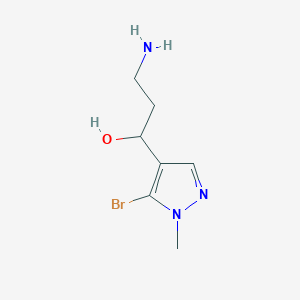
3-Amino-1-(5-bromo-1-methyl-1H-pyrazol-4-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-(5-bromo-1-methyl-1H-pyrazol-4-yl)propan-1-ol is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring substituted with an amino group, a bromine atom, and a hydroxyl group, making it a valuable intermediate in the synthesis of various heterocyclic systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(5-bromo-1-methyl-1H-pyrazol-4-yl)propan-1-ol typically involves the reaction of 5-bromo-1-methyl-1H-pyrazole with an appropriate amino alcohol under controlled conditions. One common method involves the use of acetyl chloride, benzoxyl chloride, or benzyl chloride in solvents like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) at low temperatures (0°C) under a nitrogen atmosphere .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-1-(5-bromo-1-methyl-1H-pyrazol-4-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen-substituted compound.
Substitution: The amino and bromine groups can participate in nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic compounds.
Aplicaciones Científicas De Investigación
3-Amino-1-(5-bromo-1-methyl-1H-pyrazol-4-yl)propan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of pyrazolo[1,5-a]pyrimidines and other heterocyclic systems.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of agrochemicals and dyes, leveraging its reactivity and functional groups.
Mecanismo De Acción
The mechanism of action of 3-Amino-1-(5-bromo-1-methyl-1H-pyrazol-4-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-5-bromo-1-methyl-1H-pyrazole: Similar structure but lacks the hydroxyl group.
3-Amino-1-methyl-1H-pyrazol-4-yl)propan-1-ol: Similar structure but lacks the bromine atom.
5-Amino-1-methyl-1H-pyrazole: Similar structure but lacks both the bromine and hydroxyl groups.
Uniqueness
The presence of both the bromine atom and the hydroxyl group in 3-Amino-1-(5-bromo-1-methyl-1H-pyrazol-4-yl)propan-1-ol makes it unique, providing a combination of reactivity and binding properties that are not found in its analogs. This uniqueness enhances its utility in various synthetic and research applications .
Propiedades
Fórmula molecular |
C7H12BrN3O |
|---|---|
Peso molecular |
234.09 g/mol |
Nombre IUPAC |
3-amino-1-(5-bromo-1-methylpyrazol-4-yl)propan-1-ol |
InChI |
InChI=1S/C7H12BrN3O/c1-11-7(8)5(4-10-11)6(12)2-3-9/h4,6,12H,2-3,9H2,1H3 |
Clave InChI |
KEHKOWYDOQSDFJ-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(C=N1)C(CCN)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


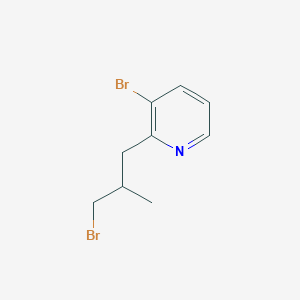
![1-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonyl chloride](/img/structure/B13161423.png)
![1-butyl-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13161428.png)
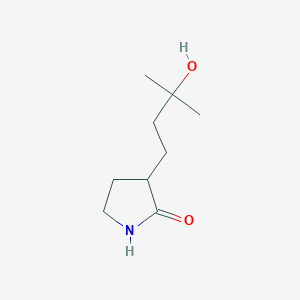
![3-[3-(3-Aminophenyl)propyl]phenol](/img/structure/B13161447.png)
![1-[3-(1-Methyl-1H-pyrazol-5-yl)phenyl]ethan-1-one](/img/structure/B13161449.png)
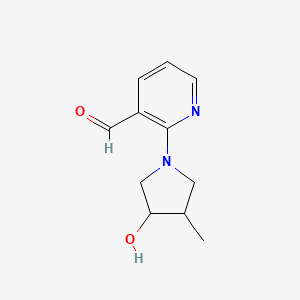
![1-[1-(Aminomethyl)cyclopropyl]-3-methylbutan-1-ol](/img/structure/B13161469.png)
amine](/img/structure/B13161474.png)



